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Compound of Interest

Compound Name: Ethyl diacetoacetate

Cat. No.: B1630613 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis,

and analytical characterization of ethyl diacetoacetate. The information is intended to support

researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug

development.

Chemical Structure and Properties
Ethyl diacetoacetate, with the molecular formula C₈H₁₂O₄ and a molecular weight of 172.18

g/mol , is a beta-keto ester.[1] Its structure features a central carbon atom bonded to two acetyl

groups and an ethoxycarbonyl group. The presence of these functional groups makes it a

versatile intermediate in organic synthesis.

The chemical structure can be represented by the canonical SMILES:

CCOC(=O)C(C(=O)C)C(=O)C.[2][3] Ethyl diacetoacetate is typically a clear, colorless to

yellow liquid and is soluble in many organic solvents.[1]

Keto-Enol Tautomerism:

Similar to other β-dicarbonyl compounds, ethyl diacetoacetate exists as a mixture of keto and

enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and

conjugation. The equilibrium between these two forms is a critical aspect of its reactivity.
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Caption: Keto-enol tautomerism of ethyl diacetoacetate.

Synthesis of Ethyl Diacetoacetate
A common method for the synthesis of ethyl diacetoacetate is the acylation of ethyl

acetoacetate. This reaction involves the treatment of ethyl acetoacetate with an acylating

agent, such as acetic anhydride or acetyl chloride, in the presence of a suitable base.

Reaction Scheme:
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Caption: Synthesis of ethyl diacetoacetate via acylation.

Experimental Protocol: Synthesis via Acylation of Ethyl Acetoacetate

This protocol is a general guideline based on the acylation of β-keto esters.

Materials:

Ethyl acetoacetate

Acetic anhydride (or acetyl chloride)

Pyridine (or another suitable base)

Anhydrous diethyl ether (or other suitable solvent)

Hydrochloric acid (dilute)
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Saturated sodium bicarbonate solution

Brine (saturated sodium chloride solution)

Anhydrous magnesium sulfate

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve

ethyl acetoacetate in anhydrous diethyl ether.

Add pyridine to the solution and cool the mixture in an ice bath.

Slowly add acetic anhydride (or acetyl chloride) dropwise from the dropping funnel with

continuous stirring.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for several hours.

Quench the reaction by slowly adding dilute hydrochloric acid.

Transfer the mixture to a separatory funnel and separate the organic layer.

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate.

Filter off the drying agent and remove the solvent under reduced pressure using a rotary

evaporator.

The crude product can be purified by vacuum distillation.

Analytical Characterization
A combination of spectroscopic techniques is used to confirm the structure and purity of ethyl
diacetoacetate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of ethyl diacetoacetate,

including the keto-enol tautomerism.

¹H NMR Data (Keto Tautomer)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.2 Quartet 2H -OCH₂CH₃

~3.7 Singlet 1H -COCH(CO)CO-

~2.3 Singlet 6H 2 x -COCH₃

~1.3 Triplet 3H -OCH₂CH₃

¹³C NMR Data (Keto Tautomer)

Chemical Shift (δ) ppm Assignment

~202 2 x C=O (keto)

~168 C=O (ester)

~62 -OCH₂CH₃

~58 -COCH(CO)CO-

~29 2 x -COCH₃

~14 -OCH₂CH₃

Infrared (IR) Spectroscopy

The IR spectrum of ethyl diacetoacetate shows characteristic absorption bands for its

functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

~1740 Strong C=O stretch (ester)

~1720 Strong C=O stretch (keto)

~1640 Medium C=C stretch (enol)

~3400-3200 Broad
O-H stretch (enol,

intramolecular H-bond)

~2980 Medium C-H stretch (aliphatic)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of ethyl diacetoacetate results in characteristic

fragmentation patterns.

m/z Relative Intensity Possible Fragment

172 Low [M]⁺ (Molecular ion)

129 High [M - CH₃CO]⁺

101 Medium [M - OCH₂CH₃]⁺

85 High [CH₃COCHCO]⁺

43 Very High [CH₃CO]⁺

Experimental Workflow for Analysis
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Caption: General workflow for the analytical characterization of ethyl diacetoacetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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